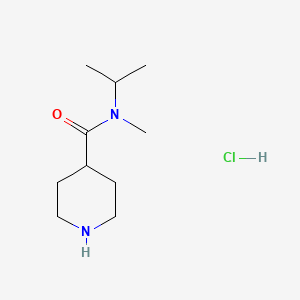
2-(2-クロロフェノキシ)キノリン-4-カルボン酸
説明
Synthesis Analysis
The synthesis of quinoline-4-carboxylic acid derivatives, including “2-(2-Chlorophenoxy)quinoline-4-carboxylic acid”, has been extensively studied. In one study, 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups . Another study reported the rapid synthesis of quinoline-4-carboxylic acid derivatives by reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under InCl3 catalysis and microwave irradiation .
Molecular Structure Analysis
The molecular structure of “2-(2-Chlorophenoxy)quinoline-4-carboxylic acid” is characterized by a benzene ring fused with a pyridine moiety, which is a common structure in quinoline compounds .
Physical and Chemical Properties Analysis
“2-(2-Chlorophenoxy)quinoline-4-carboxylic acid” is a solid powder . Its boiling point is 264-266°C .
科学的研究の応用
医薬品化学
2-(2-クロロフェノキシ)キノリン-4-カルボン酸は、薬理活性化合物によく見られるモチーフであるキノリンコア構造を持つため、創薬において重要な足場として機能します . その誘導体は、さまざまな生理学的プロセスにおいて重要な役割を果たすアルカリ性ホスファターゼなどの酵素の阻害剤としての可能性について合成および評価されてきました .
農業
農業分野では、キノリン誘導体は、成長調整剤や殺虫剤としての可能性について探求されています。 2-(2-クロロフェノキシ)キノリン-4-カルボン酸のような化合物の構造的多様性により、特定の害虫を標的にしたり、作物の回復力を高めたりする新しい製剤を開発することができます .
材料科学
電子供与基と電子求引基の両方を含む化合物の分子構造は、高度な材料の合成のための候補となっています。 これらの材料は、産業用途に合わせて特定の特性を持つ新しいポリマーやコーティングを作成する際に応用できる可能性があります .
環境科学
キノリン誘導体は、特にグリーンケミストリープロトコルの開発において、環境への応用が研究されています。 これらは、産業活動の環境への影響を最小限に抑える、環境に優しい化学物質やプロセスの合成に使用できます .
分析化学
分析化学では、2-(2-クロロフェノキシ)キノリン-4-カルボン酸は、さまざまな分光法における分析標準および較正に使用される化合物の合成における試薬または前駆体として使用できます .
生化学
この化合物の生化学的応用には、代謝経路の理解と治療用阻害剤の設計に不可欠な酵素阻害の研究における役割が含まれます。 その誘導体は、in vitro および in vivo 研究における酵素活性を調節するために使用できます .
薬理学
薬理学的に、2-(2-クロロフェノキシ)キノリン-4-カルボン酸とその類似体は、治療の可能性のために興味深いものです。 生物学的標的に相互作用する能力により、癌などのさまざまな疾患の治療における有効性が調査されています .
化学工学
化学工学では、この化合物は、プロセス最適化と大規模生産のための合成ルートの開発に関与する可能性があります。 効率的で費用対効果の高い製造プロセスの設計における役割は、業界にとって非常に価値があります .
作用機序
Target of Action
Quinoline derivatives have been known to interact with a variety of biological targets, including enzymes like histone deacetylases (hdacs) .
Mode of Action
Quinoline derivatives, such as 2-phenylquinoline-4-carboxylic acid, have been found to inhibit hdacs . They interact with these enzymes, leading to changes in gene expression and cellular function .
Biochemical Pathways
Inhibition of hdacs by quinoline derivatives can affect various cellular processes, including cell cycle progression, differentiation, and apoptosis .
Pharmacokinetics
The lipophilicity of similar compounds has been found to influence their activity .
Result of Action
Hdac inhibitors, such as 2-phenylquinoline-4-carboxylic acid derivatives, have been found to induce g2/m cell cycle arrest and promote apoptosis .
生化学分析
Biochemical Properties
2-(2-Chlorophenoxy)quinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of human tissue-nonspecific alkaline phosphatase (h-TNAP), human intestinal alkaline phosphatase (h-IAP), and human placental alkaline phosphatase (h-PLAP) . These interactions are crucial as they can modulate the activity of these enzymes, leading to potential therapeutic applications.
Cellular Effects
The effects of 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in HELA cell lines, certain derivatives of quinoline-4-carboxylic acid exhibited cytotoxicity, indicating their potential as anticancer agents . The compound’s ability to alter gene expression and metabolic pathways further underscores its significance in cellular biology.
Molecular Mechanism
At the molecular level, 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of alkaline phosphatases by binding to their active sites, thereby preventing their normal enzymatic activity . This inhibition can lead to changes in cellular processes, such as dephosphorylation of key signaling molecules, ultimately affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, making it suitable for long-term experiments
Dosage Effects in Animal Models
In animal models, the effects of 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid vary with different dosages. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic activities . At higher doses, it may cause toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
2-(2-Chlorophenoxy)quinoline-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolism and bioavailability. The compound’s influence on metabolic flux and metabolite levels can provide insights into its pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of 2-(2-Chlorophenoxy)quinoline-4-carboxylic acid is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding its subcellular distribution can aid in the development of targeted therapies .
特性
IUPAC Name |
2-(2-chlorophenoxy)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO3/c17-12-6-2-4-8-14(12)21-15-9-11(16(19)20)10-5-1-3-7-13(10)18-15/h1-9H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNBKFOIZFHRTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)OC3=CC=CC=C3Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


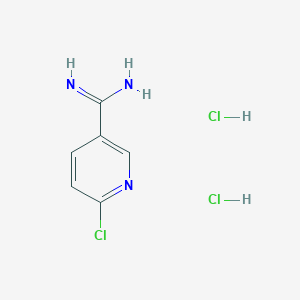



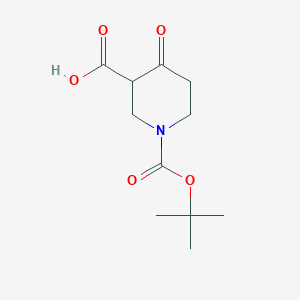
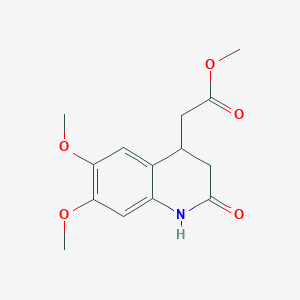

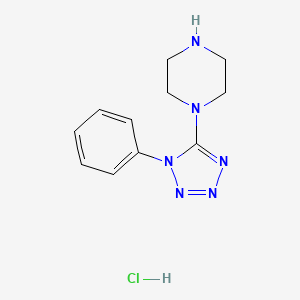
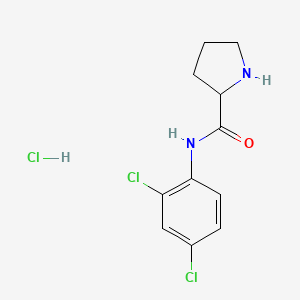
![Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride](/img/structure/B1416763.png)
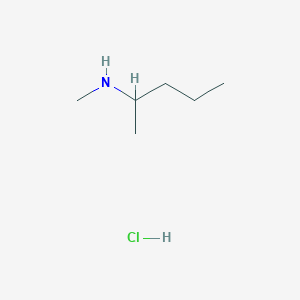
![2-chloro-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B1416765.png)

